(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(10(14)15)6-8(11)7-13-9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2,(H,14,15)/t8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBQTPYTVVGVRB-GZMMTYOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440732 | |
| Record name | (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244233-42-9 | |
| Record name | (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common approach is the cyclopropanation of an appropriate olefin using a diazo compound in the presence of a transition metal catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The anilinomethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the amino group can form hydrogen bonds with active site residues, while the anilinomethyl group can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Structural and Functional Differences
*Calculated based on formula C11H12N2O2.
Physicochemical Properties
| Property | (1R,2S)-Anilinomethyl Derivative | Vinyl-ACCA | tert-Boc Derivative | Trifluoromethyl Analog |
|---|---|---|---|---|
| LogP | ~1.8 (estimated) | 0.9 | 1.2 | 1.5 |
| Solubility (mg/mL) | Low (aromatic hindrance) | Moderate | High (Boc group) | Low |
| Melting Point (°C) | >250 (predicted) | 257 | 199–202 | 180 |
Biological Activity
(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid, also known by its CAS number 244233-42-9, is a compound of significant interest in the field of medicinal chemistry and plant biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24106 g/mol
- CAS Number : 244233-42-9
- InChI Key : Not provided in the search results.
This compound has been studied for its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates various physiological processes including fruit ripening and stress responses. Inhibition of ACO can lead to delayed ripening and increased shelf life of fruits.
In Silico Studies
Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound to ACO. The results indicate that this compound exhibits a promising binding affinity compared to known inhibitors:
| Compound | Binding Free Energy (ΔG) (kcal/mol) | Binding Constant (Kb) (M−1) |
|---|---|---|
| This compound | -6.4 | 4.94×10⁴ |
| Methylcyclopropane | -3.1 | 0.188×10³ |
| Pyrazinoic acid | -5.3 | 7.61×10³ |
The higher negative values of ΔG indicate stronger binding interactions, suggesting that this compound could be an effective ACO inhibitor .
Biological Activity in Plants
The biological activity of this compound has been assessed through various in vitro studies focusing on its effects on plant growth and development. In particular, it has been shown to modulate ethylene production, which can impact:
- Fruit Ripening : Delays in ripening processes have been observed when applying this compound, making it valuable for extending the shelf life of perishable crops.
- Stress Responses : The inhibition of ethylene synthesis can enhance plant resilience under stress conditions such as drought or flooding.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Ethylene Biosynthesis Modulation : Research demonstrated that application of this compound led to significant reductions in ethylene levels in treated plants, thereby prolonging the post-harvest life .
- Inhibition Studies : Comparative studies with other known inhibitors showed that this compound had a superior effect on ACO activity, suggesting potential for agricultural applications .
- Molecular Docking Analysis : Advanced computational methods indicated that structural modifications could enhance the inhibitory effects on ACO, paving the way for further drug design efforts targeting ethylene biosynthesis .
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms cyclopropane ring geometry and stereochemistry via coupling constants (e.g., J = 5–10 Hz for transannular protons) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Polarimetry : Measures optical rotation to assess enantiopurity .
What are the implications of the anilinomethyl group on the compound’s biological activity?
Advanced
The anilinomethyl substituent enhances:
- Hydrogen Bonding : The amino group interacts with enzyme active sites (e.g., HCV NS3/4A protease) to inhibit substrate binding .
- Lipophilicity : Increases membrane permeability, critical for intracellular targets .
- Metabolic Stability : Fluorine or methyl groups (as in related compounds) reduce oxidative degradation .
Comparative studies with vinyl-ACCA (a hepatitis C drug intermediate) show that substituent bulkiness modulates target affinity and selectivity .
How can contradictions in reported biological activities of structurally similar cyclopropane derivatives be resolved?
Advanced
Contradictions often arise from stereochemical variability or assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing anilinomethyl with trifluoromethyl) to isolate contributing factors .
- Molecular Docking : Predict binding modes using crystallographic data (e.g., PDB: 1A8M for ACC deaminase) to reconcile discrepancies .
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature) to minimize variability .
What are the primary applications of this compound in medicinal chemistry?
Q. Basic
- Enzyme Inhibition : Serves as a transition-state analog for proteases (e.g., HCV NS3/4A) .
- Chiral Building Block : Used to synthesize conformationally constrained peptides .
- Metabolic Pathway Modulation : Acts as a substrate or inhibitor for ACC deaminase in ethylene biosynthesis .
What strategies mitigate decomposition under physiological conditions?
Advanced
Decomposition pathways (e.g., ring-opening via acid-catalyzed mechanisms) are minimized by:
- Steric Shielding : Introducing bulky groups (e.g., trifluoromethyl) to protect the cyclopropane ring .
- pH Optimization : Buffered formulations (pH 6–8) reduce acid/base-mediated degradation .
- Prodrug Design : Masking the carboxylic acid as an ethyl ester improves stability in vivo .
How to design experiments to study interactions with enzymes like ACC deaminase?
Q. Advanced
- Kinetic Assays : Measure kcat/KM using UV-Vis spectroscopy to monitor substrate depletion .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Crystallography : Co-crystallize the compound with ACC deaminase (PDB: 4D7F) to identify interaction residues .
- Mutagenesis : Replace key active-site residues (e.g., Lys158 in ACC deaminase) to validate binding mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
